molecular formula C9H10N2O4 B140486 N-(4-Methoxy-2-nitrophenyl)acetamide CAS No. 119-81-3

N-(4-Methoxy-2-nitrophenyl)acetamide

Cat. No.: B140486
CAS No.: 119-81-3
M. Wt: 210.19 g/mol
InChI Key: QGEGALJODPBPGR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEGALJODPBPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059499
Record name 2'-Nitro-p-acetanisidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-81-3
Record name N-(4-Methoxy-2-nitrophenyl)acetamide
Source CAS Common Chemistry
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Record name N-(4-Methoxy-2-nitrophenyl)acetamide
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Record name 2'-Nitro-p-acetanisidide
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Record name Acetamide, N-(4-methoxy-2-nitrophenyl)-
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Record name 2'-Nitro-p-acetanisidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxy-2'-nitroacetanilide
Source European Chemicals Agency (ECHA)
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Record name N-(4-Methoxy-2-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of N-(4-Methoxy-2-nitrophenyl)acetamide?

A1: this compound is characterized by its unique structure. While its molecular formula (C₉H₁₀N₂O₄) and weight (210.18 g/mol) provide basic information, research has delved deeper into its spatial arrangement. A key finding from "" reveals that the pendant groups (methoxy and acetamide) attached to the central benzene ring exhibit different degrees of coplanarity. This structural detail could influence the compound's interactions with other molecules and potentially affect its properties and reactivity.

Q2: Are there any insights into the thermal stability and potential hazards associated with this compound, particularly in the context of energetic materials?

A2: While the abstract of "" doesn't provide specific data, the title itself, "Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide," suggests that this research delves into the compound's behavior at elevated temperatures. Understanding its thermal decomposition mechanism, including potential hazards, is crucial, especially considering its potential use in energetic materials. This type of analysis is essential for ensuring safe handling and processing in any application involving thermal stress.

Q3: How is this compound being utilized in the development of perovskite solar cells?

A3: Research has explored using this compound for interfacial modification in n-i-p perovskite solar cells "". The study highlights that this compound, with its multiple active sites, can enhance the performance of these solar cells. It achieves this by passivating defects at the buried interface, improving contact with the electron transport layer, and reducing non-radiative recombination—a major energy loss pathway. This application demonstrates the potential of this compound in advanced materials science, particularly in renewable energy technologies.

Q4: What are the potential optoelectronic applications of this compound?

A4: The research presented in "" focuses on the optoelectronic properties of solution-processable this compound microrods in thin films. Although the abstract doesn't disclose specific findings, the title implies that this work investigates the material's potential for efficient light detection. This suggests that this compound might find applications in light sensors, photodetectors, or other optoelectronic devices. Further exploration of its optical and electronic characteristics could lead to new possibilities in this field.

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